3,3,5-Triphenylfuran-2(3h)-one

Description

Significance of Furanones as Heterocyclic Scaffolds in Organic Chemistry

Furanones, also known as butenolides, are a class of heterocyclic organic compounds featuring a five-membered ring containing an oxygen atom. bohrium.comnih.govresearchgate.net This structural motif is a cornerstone in organic and medicinal chemistry, found frequently in natural products that exhibit significant pharmacological effects. researchgate.netresearchgate.net The furanone structure is considered an indispensable scaffold in the design and development of new therapeutic agents due to its presence in a wide array of biologically active compounds, both natural and synthetic. bohrium.comnih.gov

The significance of the furanone scaffold is underscored by the diverse biological activities its derivatives have been shown to possess. These activities include anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antioxidant properties. bohrium.comnih.govresearchgate.net For instance, certain brominated 2(5H)-furanone derivatives have been found to inhibit bacterial quorum sensing, a cell-to-cell communication mechanism, which can prevent the formation of biofilms and hinder the production of virulence factors. unipi.it The 2(5H)-furanone ring is also present in various natural and synthetic compounds with applications as insecticides and fungicides. nih.gov

In synthetic organic chemistry, furanones are valued as versatile intermediates. nih.govorganic-chemistry.org Their facile ring-opening and subsequent conversion to other heterocyclic systems like pyrrolones, pyridazinones, and oxadiazoles (B1248032) make them attractive starting materials for creating a variety of other medicinally important compounds. nih.gov The development of novel synthesis methods, such as the alkylative intramolecular cyclization of sulfonium (B1226848) salts, has further expanded the utility and accessibility of substituted furanone derivatives. organic-chemistry.org The reactivity of the furanone ring, often featuring a carbonyl group conjugated with a double bond, allows for a multitude of chemical transformations, making it a key building block in the synthesis of complex molecules. nih.gov

Overview of 3,3,5-Triphenylfuran-2(3H)-one within Furanone Derivatives

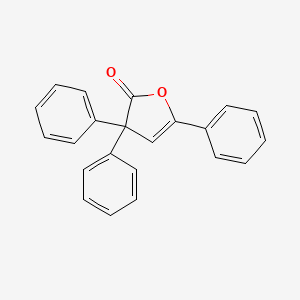

3,3,5-Triphenylfuran-2(3H)-one is a specific derivative within the furanone family, characterized by the presence of three phenyl groups attached to the furanone core. The nomenclature "2(3H)-one" indicates that the carbonyl group is at position 2 and the saturation is at position 3 of the furan (B31954) ring.

Recent research has focused on the synthesis, characterization, and computational evaluation of this compound. researchgate.netresearchgate.net Studies have utilized density functional theory (DFT) to analyze its theoretical optimized structure and geometrical parameters. researchgate.netscispace.com Such computational investigations are crucial for understanding the molecule's electronic properties, non-covalent interactions, and important bonding regions. researchgate.net

The synthesis of substituted furanones, including triphenyl derivatives, can be achieved through various methods. One such approach involves the reaction of diphenylcyclopropenone (B372975) with ethyl-3-oxo-3-phenyl-propaneperoxoate, catalyzed by a chiral compound, to yield a related structure, 5-((ethylperoxy)-methyl)-3,4,5-triphenylfuran-2(5H)-one. nih.gov While this specific synthesis is for a slightly different isomer, it highlights the synthetic strategies employed to create highly substituted furanones.

Computational studies on 3,3,5-Triphenylfuran-2(3H)-one have also explored the impact of solvent polarity on its molecular properties. researchgate.netchristuniversity.in These analyses, using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), are important for predicting the compound's behavior in different chemical environments and have shown variations in properties like the Frontier Molecular Orbitals (FMO), UV spectra, and Molecular Electrostatic Potential (MEP) between the gas phase and solvent phases. researchgate.net

Table 1: Chemical and Physical Properties of 3,3,5-Triphenylfuran-2(3H)-one

| Property | Value |

| Chemical Formula | C₂₂H₁₆O₂ |

| CAS Number | 2313-03-3 epa.gov |

| Molecular Weight | 312.36 g/mol |

| Appearance | Solid |

| Class | Furanone |

Note: Data is compiled from available chemical databases. Some specific experimental values may vary.

Structure

3D Structure

Properties

IUPAC Name |

3,3,5-triphenylfuran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O2/c23-21-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-20(24-21)17-10-4-1-5-11-17/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDWOJDXSYTOMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278676 |

Source

|

| Record name | 3,3,5-triphenylfuran-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2313-03-3 |

Source

|

| Record name | NSC9074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5-triphenylfuran-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3,5 Triphenylfuran 2 3h One and Its Analogues

Established Synthetic Routes to Furan-2(3H)-one Derivatives

The synthesis of the furan-2(3H)-one core, a prevalent motif in numerous natural products and biologically active compounds, has been achieved through several reliable and well-documented routes. organic-chemistry.orgijabbr.com These methods form the foundation for accessing a wide array of substituted furanone derivatives, including polysubstituted structures like 3,3,5-Triphenylfuran-2(3H)-one.

Cyclization Reactions in Furanone Synthesis

Cyclization reactions represent a primary strategy for constructing the furan-2(3H)-one ring system. These methods typically involve the formation of a key carbon-oxygen bond to close the five-membered ring from an acyclic precursor.

A variety of cyclization strategies have been developed:

Intramolecular Cyclization of Hydroxyenones and Allenic Hydroxyketones : Base-induced cyclization of hydroxyenones is a successful route to 4-unsubstituted 3(2H)-furanones. ucc.ie Additionally, a simple protocol for the cycloisomerization of allenic hydroxyketones can be achieved in water without the need for expensive metal catalysts. organic-chemistry.org

Alkylative Intramolecular Cyclization : A facile alkylative intramolecular cyclization of 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts can produce 4-alkylated 3(2H)-furanones in good yields under mild conditions using reagents like potassium tert-butoxide. organic-chemistry.org This method is noted for its functional group tolerance and versatility. organic-chemistry.org

Cyclization of Dioxobutanoic Acids : Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, synthesized from the reaction of 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide, can undergo intramolecular cyclization to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides in the presence of propionic anhydride. chimicatechnoacta.ru

Double Intramolecular Cyclodehydration : Reactions of 5-substituted furan-2(3H)-ones with 1,2-binucleophiles like ethylenediamine (B42938) can lead to new bicyclic structures through a double intramolecular cyclodehydration process, demonstrating the reactivity of the furanone ring itself for further structural elaboration. researchgate.net

Condensation Reactions for Furanone Formation

Condensation reactions provide another powerful avenue to furan-2(3H)-one derivatives, often involving the formation of one or more carbon-carbon bonds in the process of building the heterocyclic ring.

Key condensation methodologies include:

Knoevenagel Condensation : 3,4-dihalo-5-hydroxy-2(5H)-furanones can react at the C5 position with compounds containing an active hydrogen atom. mdpi.comnih.gov This reaction, classified as a Knoevenagel condensation, proceeds in the presence of a Lewis acid like Indium(III) acetate (B1210297) and yields products in good yields (60–95%). mdpi.comnih.gov The proposed mechanism involves the ring opening of the furanone precursor. mdpi.comnih.gov

Aldol (B89426) Condensation : A one-pot synthesis of trialkylsubstituted 2(5H)-furanones has been developed using a Titanium tetrachloride (TiCl₄)-mediated direct aldol condensation of ketones with α,α-dimethoxyketones. researchgate.net This process involves a sequential aldol addition and furanone formation. researchgate.net

Condensation with Aromatic Aldehydes : The furanone ring can be functionalized through condensation reactions. For example, 5-(4-Methoxy-3-methylphenyl)-2(3H)-furanone reacts with aromatic aldehydes to yield the corresponding 3-arylidenefuranone derivatives. eurjchem.com

Oxidative Ring-Opening of Furans as Precursors

The transformation of substituted furans into furanones via oxidative ring-opening is a regioselective and convenient method. This approach leverages the furan (B31954) core as a latent carbonyl-containing structure.

Notable examples of this strategy include:

Oxidation with Phenyltrimethylammonium (B184261) Tribromide (PTAB) : 3-Alkoxy-2,4,5-triphenylfurans can be directly converted to 2-hydroxy-3(2H)-furanone derivatives using PTAB in tert-butanol (B103910) (t-BuOH). tandfonline.com Similarly, 3-alkoxy-2,5-diphenylfurans are transformed into 2-alkoxy-3-furanones with PTAB in various alcohols at room temperature. clockss.org This reagent is considered easier and safer to handle than elemental bromine. clockss.org

Oxidation on Metal Surfaces : The partial oxidation of furan on an oxygen-precovered palladium surface, O/Pd(111), has been shown to produce 2(5H)-furanone and maleic anhydride. researchgate.netacs.org Temperature-programmed desorption (TPD) experiments indicate that these products desorb at higher temperatures, suggesting a reaction pathway involving surface oxygen. researchgate.netacs.org

Table 1: Oxidation of 3-Alkoxyfurans with PTAB Data sourced from a study on the transformation of 3-alkoxyfurans. clockss.org

| Starting Material (3-Alkoxyfuran) | Alcohol Solvent | Reaction Time (h) | Product (2-Alkoxy-3-furanone) | Yield (%) |

| 3-Butoxy-2,5-diphenylfuran | Methanol | 1 | 2-Methoxy-3-furanone derivative | 66 |

| 3-Butoxy-2,5-diphenylfuran | Ethanol | 1 | 2-Ethoxy-3-furanone derivative | 70 |

Novel Approaches in 3,3,5-Triphenylfuran-2(3H)-one Synthesis

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing highly substituted furanones. These novel approaches often feature tandem reactions and the use of advanced catalytic systems to improve yields, selectivity, and atom economy.

Tandem Reaction Sequences

Tandem reactions, or cascade reactions, allow for the formation of complex molecules from simple starting materials in a single pot, avoiding the need to isolate intermediates. This enhances efficiency and reduces waste.

Examples of tandem sequences leading to furanones include:

Tandem Oxa-Nazarov Cyclization/Dibromination : A combination of Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and diphenyl phosphate (B84403) can catalyze a tandem oxa-Nazarov cyclization and dibromination of conjugated 1,2-diketones with N-bromosuccinimide to provide 2,4-dibromo-3(2H)-furanones. organic-chemistry.org

Tandem Radical Addition/Cyclization : Cobalt(II) complexes can catalyze a tandem radical addition reaction between α-diazocarbonyls and alkynes to construct the furan ring. scispace.com This metalloradical cyclization proceeds under neutral, mild conditions and is tolerant of a wide range of functional groups, producing polyfunctionalized furans with complete regioselectivity. scispace.com

Catalytic Methodologies

The use of catalysts is central to many modern synthetic routes for furanones, enabling reactions that would otherwise be difficult or inefficient. Both metal-based and organocatalysts have been employed successfully.

Prominent catalytic methods include:

Palladium-Catalyzed Reactions : The introduction of substituents at the C-4 position of the 3(2H)-furanone ring can be achieved using Sonogashira and Suzuki cross-coupling protocols, which rely on Palladium(0) catalysts for C-C bond formation. ucc.ie

Gold-Catalyzed Cyclizations : Gold catalysts, such as a combination of (p-CF₃C₆H₄)₃PAuCl and AgOTf, effectively cyclize γ-hydroxyalkynones to yield substituted 3(2H)-furanones under mild conditions. organic-chemistry.org

Phosphine-Catalyzed Annulations : Phosphines can catalyze the (3+2) annulation of cyclopropenones with aldehydes. For instance, the reaction of 2,3-diphenylcycloprop-2-en-1-one with benzaldehyde, catalyzed by trimethylphosphine (B1194731) (PMe₃), produces 3,4,5-triphenylfuran-2(5H)-one, an isomer of the target compound, in 99% yield. rsc.org This demonstrates a powerful method for constructing triphenyl-substituted furanone cores. rsc.org

Silver-Catalyzed Reactions : Silver trifluoromethanesulfonate (AgTOf) catalyzes the reaction between formamides and diphenylcyclopropenone (B372975) to give diphenylfuranone derivatives in yields ranging from 31–98%. nih.gov

Table 2: Phosphine-Catalyzed Synthesis of 3,4,5-Triphenylfuran-2(5H)-one Analogues Data from a study on phosphine-catalyzed (3+2) annulations of 2,3-diphenylcycloprop-2-en-1-one with various aldehydes. rsc.org

| Aldehyde | Catalyst | Reaction Time | Product | Yield (%) |

| Benzaldehyde | PMe₃ | 40 min | 3,4,5-Triphenylfuran-2(5H)-one | 99 |

| 4-Methylbenzaldehyde | PMe₃ | 3 h | 3,4-Diphenyl-5-(p-tolyl)furan-2(5H)-one | 95 |

| 2-Methylbenzaldehyde | PMe₃ | 3 h | 3,4-Diphenyl-5-(o-tolyl)furan-2(5H)-one | 93 |

| 4-Methoxybenzaldehyde | PMe₃ | 2 h | 5-(4-Methoxyphenyl)-3,4-diphenylfuran-2(5H)-one | 96 |

| 3-Nitrobenzaldehyde | PMe₃ | 30 min | 5-(3-Nitrophenyl)-3,4-diphenylfuran-2(5H)-one | 65 |

Green Chemistry Approaches to Furanone Synthesis

The synthesis of furanone scaffolds, the core of 3,3,5-triphenylfuran-2(3H)-one, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. acs.orgnih.gov These approaches often involve the use of environmentally benign catalysts and solvents, or solvent-free conditions. nih.govresearchgate.net

One notable green strategy involves the use of natural, biodegradable catalysts. For instance, lemon juice has been successfully employed as an acid catalyst for the one-pot synthesis of polysubstituted furan-2-ones. researchgate.net This method offers high yields and short reaction times under solvent-free conditions. researchgate.net Similarly, β-cyclodextrin has been used as a reusable catalyst for the synthesis of 3,4,5-substituted furan-2(5H)-one derivatives in water, exemplifying a biomimetic approach. researchgate.net

Other green techniques focus on novel reaction conditions and starting materials. The dimerization of protoanemonin (B48344) under mild heating provides a green route to anemonin, a furanone, by avoiding hazardous reagents. und.edu Furthermore, the development of syntheses from biomass-derived starting materials, such as 5-hydroxymethylfurfural, represents a significant step towards sustainable chemical production. und.edu Metal-free protocols, such as the iodine-promoted disproportionate coupling of aryl sulfonyl hydrazides or the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for methylthiolation, also contribute to the green synthesis of functionalized furanones. researchgate.net A multistep synthesis of a novel arylidene 3(2H)-furanone has been optimized to include a green acid-catalyzed aldol condensation step using 5% v/v aqueous HCl. acs.org

The following table summarizes various green chemistry approaches for furanone synthesis:

Interactive Table: Green Synthetic Approaches for Furanones| Catalyst/Method | Starting Materials | Product Type | Key Green Features | Reference |

| Lemon Juice | Dialkyl acetylenedicarboxylates, amines, aldehydes | Polysubstituted furan-2-ones | Biodegradable catalyst, solvent-free | researchgate.net |

| β-Cyclodextrin | Not specified | 3,4,5-Substituted furan-2(5H)-ones | Biomimetic, reaction in water, reusable catalyst | researchgate.net |

| Mild Heating | Protoanemonin | Anemonin | Avoids hazardous reagents | und.edu |

| Aqueous HCl (5% v/v) | Furanone ester, aromatic aldehyde | Arylidene 3(2H)-furanone | Green aldol condensation, aqueous media | acs.org |

| DBDMH in DMSO | 3,4-dihalo-2(5H)-furanone | 5-alkoxy-3-halo-4-methylthio-2(5H)-furanones | Metal-free protocol | researchgate.net |

Preparation of 3,3,5-Triphenylfuran-2(3H)-one Analogues and Derivatives

The creation of analogues and derivatives of 3,3,5-triphenylfuran-2(3H)-one is crucial for exploring structure-activity relationships and developing new materials. This is primarily achieved through modifications to the side chains or by introducing various substituents onto the furanone ring. researchgate.net

Side-Chain Modifications

Side-chain modifications of a parent furanone structure are an efficient method for generating a large number of compounds with a common core. mdpi.comnih.gov This strategy is particularly useful for creating libraries of compounds for biological activity screening. mdpi.com The process often begins with the synthesis of a parent furanone that has a suitably functionalized side chain, which can then be altered in subsequent steps. mdpi.com

One common approach involves preparing a parent 3(2H)-furanone via the hydrogenolysis and subsequent acid hydrolysis of an isoxazole (B147169) intermediate. mdpi.comnih.gov The side chain, initially introduced into the isoxazole, can then be modified. For example, a side chain containing a protected aldehyde can be introduced using a Grignard reagent. mdpi.com This aldehyde can later be deprotected and used for further reactions, such as chain elongation or the introduction of other functional groups. mdpi.com The presence of double bonds or other functional groups within these side chains also makes the resulting furanone derivatives valuable as starting materials for the synthesis of natural products. mdpi.com The biological activity of furanones can be significantly influenced by the nature of the side chain; for instance, the length of an alkyl side chain can affect antibiofilm properties. researchgate.netnih.gov

Introduction of Diverse Substituents

Introducing a variety of substituents at different positions on the furanone ring allows for the synthesis of novel families of furanone derivatives. organic-chemistry.org A facile method for this is the alkylative intramolecular cyclization of 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts. organic-chemistry.orgacs.orgnih.gov This one-pot process uses commercially available alkyl halides and t-BuOK under mild conditions to produce 4-alkylated 3(2H)-furanones in moderate to high yields. organic-chemistry.orgacs.org This method shows a wide substrate scope and good functional group tolerance, making it a versatile tool for creating diverse furanone derivatives. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are powerful tools for introducing substituents, particularly at the C-4 position of the 3(2H)-furanone ring. ucc.ie This allows for the extension of the conjugated framework of the molecule, which can be used to investigate properties like photoluminescence. ucc.ie Solid-phase organic synthesis (SPOS) using a traceless sulfone linker strategy has also been developed for the convenient synthesis of substituted 2(5H)-furanones, which simplifies the purification of the final products. thieme-connect.com

The following table provides examples of methods used to introduce diverse substituents onto the furanone ring:

Interactive Table: Methods for Introducing Substituents on the Furanone Ring| Method | Reagents | Position of Substitution | Type of Substituent | Reference |

| Alkylative Intramolecular Cyclization | Sulfonium (B1226848) salts, t-BuOK, alkyl halides | C-4 | Alkyl groups | acs.org, organic-chemistry.org |

| Sonogashira/Suzuki Coupling | Pd(0) catalyst, various coupling partners | C-4 | Aryl, alkynyl groups | ucc.ie |

| Solid-Phase Synthesis | Polymer-bound sulfone linker, epoxides, acylating agents | C-3, C-5 | Various alkyl and aryl groups | thieme-connect.com |

Reaction Mechanisms and Chemical Transformations of 3,3,5 Triphenylfuran 2 3h One

Fundamental Reactivity of the Furan-2(3H)-one Ring System

The furan-2(3H)-one core, also known as a butenolide, is a prominent scaffold in numerous natural products and pharmacologically active compounds. researchgate.netresearchgate.net Its reactivity is characterized by the interplay of the lactone functionality and the unsaturated framework.

The furan-2(3H)-one ring system possesses multiple electrophilic sites susceptible to nucleophilic attack. Computational studies on 3,3,5-triphenylfuran-2(3H)-one have identified reactive sites for nucleophilic attacks. researchgate.net Generally, in 3-arylidenefuran-2-ones, nucleophilic attack can occur at the C2 position of the furanone ring and the β-carbon of the exocyclic double bond. researchgate.net The carbonyl carbon (C2) of the lactone is a primary site for nucleophilic addition, which can lead to ring-opening. The C5 position, bearing a phenyl group in the title compound, can also be a site of reactivity, particularly in reactions that involve rearrangement or transformation of the ring.

The α-hydrogens in furan-2(3H)-one systems, located at the C3 position, can exhibit acidity, rendering them susceptible to deprotonation by a base. libretexts.org This generates a carbanion that can then react with various electrophiles. libretexts.org However, in the case of 3,3,5-triphenylfuran-2(3H)-one, the C3 position is disubstituted with phenyl groups, meaning there are no α-hydrogens. Therefore, reactivity at this position via enolate formation is not possible. Computational studies indicate that 3,3,5-triphenylfuran-2(3H)-one has reactive sites for electrophilic attacks, which are likely located on the phenyl rings or the oxygen atom of the carbonyl group. researchgate.net

Ring Opening Reactions

The lactone ring of 3,3,5-triphenylfuran-2(3H)-one is susceptible to cleavage under various conditions, most notably in the presence of nucleophiles like alcohols and amines.

The reaction of furanones with alcohols, often in the presence of a catalyst, can lead to the opening of the lactone ring. For instance, 3-alkoxyfurans can be transformed into 2-alkoxy-3-furanones when treated with phenyltrimethylammonium (B184261) tribromide (PTAB) in various alcohols. clockss.org While this is a transformation rather than a simple ring opening, it highlights the reactivity of the furanone system towards alcohols. In a more direct ring-opening scenario, the alcohol would act as a nucleophile, attacking the carbonyl carbon and leading to the formation of an ester. The specifics of such a reaction with 3,3,5-triphenylfuran-2(3H)-one would depend on the reaction conditions, such as temperature and the presence of an acid or base catalyst.

| Reactant | Reagent | Product | Yield (%) | Reference |

| 3-Butoxy-2,5-diphenylfuran | PTAB in Methanol | 2-Methoxy-3-furanone | - | clockss.org |

| 3-Ethoxy-2,5-diphenylfuran | PTAB in Isobutyl alcohol | 2-Isobutoxy-3-furanone | 94 | clockss.org |

| 3-Ethoxy-2,4,5-triphenylfuran | PTAB in Ethyl alcohol | 2-Ethoxy-2,4,5-triphenyl-3-furanone | - | clockss.org |

This table showcases the transformation of related 3-alkoxyfurans, illustrating the reactivity of the furanone core with alcohols under specific conditions.

Amines are effective nucleophiles for the ring-opening of lactones, including furanones, to form amides. tubitak.gov.trnih.gov The reaction of 3,3,5-triphenylfuran-2(3H)-one with a primary or secondary amine would involve the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone. This is followed by the cleavage of the endocyclic C-O bond, resulting in the formation of a γ-hydroxy amide. The regioselectivity of such reactions can be influenced by the nature of the amine and the reaction conditions. researchgate.net For example, studies on related furanone systems have shown that the course of the reaction (ring opening vs. other transformations) is dependent on the type of amine used (primary, secondary, or tertiary). tubitak.gov.tr

| Furanone Derivative | Amine | Product Type | Reference |

| Tetrahydroimidazo[1,5-b] researchgate.netdntb.gov.uacusat.ac.inoxadiazol-2(1H)-ones | Diethylamine/Piperidine | Imidazoles (via ring opening) | tubitak.gov.tr |

| α-Amino acid N-carboxyanhydrides | Primary Amines | Polypeptides (via ring-opening polymerization) | nih.gov |

This table provides examples of amine-mediated ring-opening reactions in related heterocyclic systems, demonstrating the general reactivity pattern.

Ring Transformation Pathways to Other Heterocyclic Systems

Furan-2(3H)-ones are valuable precursors for the synthesis of a wide array of other heterocyclic compounds. researchgate.net These transformations often involve ring-opening followed by recyclization, or cycloaddition reactions.

For instance, 3-arylmethylidenefuran-2(3H)-ones can be converted into pyrimidine (B1678525) derivatives through reactions with N,N-binucleophilic reagents like guanidine. mdpi.com Similarly, reactions with hydrazine (B178648) and its derivatives can lead to the formation of pyridazinones. researchgate.net The transformation of a 2(3H)-furanone derivative into oxazinone and pyrimidinone heterocycles has also been reported. bohrium.com While specific examples for 3,3,5-triphenylfuran-2(3H)-one are not abundant in the provided search results, the general reactivity patterns of the furan-2(3H)-one skeleton suggest its potential as a building block for various five- and six-membered heterocycles. For example, the reaction of 2,3-diphenylcyclopropenone with benzaldehyde, catalyzed by a phosphine, yields 3,4,5-triphenylfuran-2(5H)-one, a constitutional isomer of the title compound, demonstrating the accessibility of this ring system. rsc.org The conversion of furan (B31954) structures to other heterocycles like isothiazoles has also been documented. sci-hub.se

| Starting Material | Reagent(s) | Product Heterocycle | Reference |

| 3-Arylmethylidenefuran-2(3H)-ones | Guanidine Carbonate | Furo[2,3-d]pyrimidine-2-amines | mdpi.com |

| 2(3H)-Furanone derivative | - | Oxazinone and Pyrimidinone | bohrium.com |

| 2,3-Diphenylcyclopropenone | Benzaldehyde, PMe3 | 3,4,5-Triphenylfuran-2(5H)-one | rsc.org |

| 3-Arylidenefuran-2-ones | Hydrazine | Pyridazinones | researchgate.net |

This table summarizes various ring transformation reactions starting from furanone derivatives to yield other heterocyclic systems.

Rearrangement Reactions

Rearrangement reactions offer a pathway to structurally diverse isomers and novel molecular scaffolds from a single starting material.

Acyl rearrangements in lactone systems can lead to significant structural modifications. The Curtius rearrangement, for example, transforms carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.gov To apply this to 3,3,5-Triphenylfuran-2(3H)-one, the lactone ring would first need to be opened to the corresponding γ-hydroxy carboxylic acid. Conversion of the carboxylic acid group to an acyl azide, followed by heating, would induce the rearrangement to an isocyanate. This reactive intermediate could then be trapped with various nucleophiles to generate a range of derivatives, such as carbamates or ureas, effectively installing a nitrogen functionality with the loss of one carbon atom. nih.gov

Cycloisomerization refers to the intramolecular rearrangement of a molecule to form a cyclic isomer. For 3,3,5-Triphenylfuran-2(3H)-one, a potential cycloisomerization could involve the migration of one of the substituent groups. Under thermal or acid-catalyzed conditions, it is conceivable that a nih.govekb.eg-phenyl shift could occur. For example, migration of a phenyl group from the C3 position to the C4 position would result in the formation of an isomeric furanone, 3,4,5-triphenylfuran-2(5H)-one. Such isomerizations are often driven by the formation of a more stable carbocation intermediate or a thermodynamically favored product. While this specific transformation is theoretical, similar cycloisomerization and rearrangement reactions are known for substituted furans and other heterocyclic systems. chemrxiv.orgrsc.org

Table of Compounds

Advanced Spectroscopic and Structural Characterization of 3,3,5 Triphenylfuran 2 3h One

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of the molecule. researchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3,3,5-Triphenylfuran-2(3H)-one is characterized by several key absorption bands that confirm its structural features. The most prominent peak is the stretching vibration of the carbonyl group (C=O) within the γ-lactone ring. The presence of aromatic rings and the carbon-carbon double bond in the furanone ring also give rise to characteristic signals.

Table 1: Key FT-IR Vibrational Frequencies for 3,3,5-Triphenylfuran-2(3H)-one

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100-3000 | Aromatic and Vinylic C-H stretching |

| ~1760-1740 | Lactone C=O stretching |

| ~1600, ~1500, ~1450 | Aromatic C=C stretching |

| ~1650-1630 | Furanone C=C stretching |

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the spectrum of 3,3,5-Triphenylfuran-2(3H)-one, the symmetric stretching of the carbon-carbon bonds within the phenyl groups and the furanone ring are typically strong. The carbonyl stretch is also observable, though often weaker than in the IR spectrum.

Table 2: Key FT-Raman Vibrational Frequencies for 3,3,5-Triphenylfuran-2(3H)-one

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100-3000 | Aromatic and Vinylic C-H stretching |

| ~1600 | Aromatic ring C=C symmetric stretching (strong) |

| ~1650-1630 | Furanone C=C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Detailed ¹H and ¹³C NMR analyses confirm the connectivity and chemical environment of each atom in 3,3,5-Triphenylfuran-2(3H)-one. researchgate.netdntb.gov.ua

The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. For 3,3,5-Triphenylfuran-2(3H)-one, the spectrum shows signals corresponding to the aromatic protons of the three phenyl rings and the single vinylic proton on the furanone ring. The 15 aromatic protons typically appear as a complex, overlapping multiplet in the downfield region of the spectrum. The vinylic proton at the C4 position appears as a distinct singlet.

Table 3: ¹H NMR Chemical Shift Assignments for 3,3,5-Triphenylfuran-2(3H)-one

| Chemical Shift (δ, ppm) | Number of Protons | Multiplicity | Assignment |

|---|---|---|---|

| ~7.20 - 7.60 | 15H | Multiplet (m) | Aromatic protons (Ar-H) |

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum for 3,3,5-Triphenylfuran-2(3H)-one shows signals for the carbonyl carbon, the vinylic carbons, the quaternary carbon at the C3 position, and the carbons of the phenyl groups. The carbonyl carbon of the lactone is highly deshielded and appears significantly downfield.

Table 4: ¹³C NMR Chemical Shift Assignments for 3,3,5-Triphenylfuran-2(3H)-one

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| > 170 | C2 (C=O) |

| ~155-160 | C5 (vinylic) |

| ~125-140 | Aromatic carbons & C4 (vinylic) |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for 3,3,5-Triphenylfuran-2(3H)-one is C₂₂H₁₆O₂, giving it a monoisotopic mass of approximately 312.1150 g/mol . In a mass spectrum, the molecular ion peak (M⁺·) would therefore be observed at an m/z (mass-to-charge ratio) of 312.

Commonly used techniques like Electron Impact (EI) ionization are "hard" ionization methods that impart significant energy into the molecule, causing it to break apart into smaller, characteristic fragments. azom.com The analysis of these fragments helps in structural confirmation. While a specific experimental spectrum is not detailed in the provided sources, likely fragmentation pathways for 3,3,5-Triphenylfuran-2(3H)-one under EI conditions would involve the cleavage of the phenyl groups, which are relatively stable fragments. chemguide.co.uklibretexts.orglibretexts.org The loss of a stable neutral molecule like carbon monoxide from the lactone ring is also a plausible fragmentation pathway. neu.edu.tr The formation of stable acylium ions is also a common feature in the mass spectra of carbonyl-containing compounds. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy. spectroscopyonline.comnih.gov This capability allows for the determination of the elemental composition of a molecule from its exact mass. spectroscopyonline.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between ions with very similar masses, enabling the confident identification of unknown compounds. nih.gov

In the analysis of furanone derivatives, HRMS is instrumental. For instance, in the characterization of a similar compound, 2,2,5-triphenylfuran-3(2H)-one, HRMS (ESI) was used to determine the calculated mass for C22H17O2 [M+H]+ as 313.1223 and found it to be 313.1228, a difference of only 1.6 ppm. rsc.org This high level of accuracy confirms the elemental formula of the compound. Similarly, for N-octyl-2,4,5-triphenylfuran-3-carboxamide, an analogue, the calculated value for C29H21FNO2 [M+H]+ was 434.1556, with the found value being 434.1554. doi.org

Table 1: Exemplary HRMS Data for Furanone Analogues

| Compound | Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ |

| 2,2,5-triphenylfuran-3(2H)-one | C22H17O2 | 313.1223 | 313.1228 |

| N-octyl-2,4,5-triphenylfuran-3-carboxamide | C29H21FNO2 | 434.1556 | 434.1554 |

| 3-(2,5-Diphenylfuran-3-yl)-2-phenyl-1H-indole | C27H22NO3 | 408.1600 | 408.1600 |

This table presents representative high-resolution mass spectrometry data for compounds analogous to 3,3,5-Triphenylfuran-2(3H)-one, demonstrating the high accuracy of the technique.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for producing ions from polar, thermally labile, and large molecules. wikipedia.orgnih.gov In ESI-MS, a high voltage is applied to a liquid to create an aerosol, which then evaporates to produce gas-phase ions. nih.govpolyu.edu.hk A key advantage of ESI is its ability to generate multiply charged ions from macromolecules, effectively extending the mass range of the analyzer. wikipedia.org It is also a "soft" ionization method, meaning it causes minimal fragmentation, which is beneficial for observing the molecular ion. wikipedia.org

ESI-MS is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.govnih.gov For the structural elucidation of furanone derivatives, ESI-MS is often the ionization method of choice. It allows for the sensitive detection and accurate mass measurement of these compounds. semanticscholar.org The technique can be operated in both positive and negative ion modes to analyze different types of analytes. researchgate.net In the context of 3,3,5-triphenylfuran-2(3H)-one and its analogues, ESI-MS would typically be used to generate protonated molecules [M+H]+ or other adducts, which are then analyzed by the mass spectrometer. ucdavis.edu

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org The technique relies on the diffraction of an incident X-ray beam by the crystalline lattice, producing a unique diffraction pattern. walshmedicalmedia.comcarleton.eduiastate.edu By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated, revealing the precise positions of atoms, bond lengths, bond angles, and other structural details. wikipedia.orgiastate.edu

Principles of X-ray Diffraction and Crystal Structure Determination

The fundamental principle of X-ray diffraction is the constructive interference that occurs when monochromatic X-rays interact with a crystalline sample. walshmedicalmedia.comcarleton.edu Crystalline materials are characterized by a highly ordered, three-dimensional arrangement of atoms, which act as a diffraction grating for X-rays with wavelengths similar to the interatomic spacing. carleton.eduiastate.edu

The relationship between the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between the crystal lattice planes (d) is described by Bragg's Law: nλ = 2d sin(θ). carleton.eduanton-paar.com By systematically rotating the crystal and measuring the diffraction pattern, a complete set of diffraction data can be collected. libretexts.org

The process of determining a crystal structure from diffraction data involves several steps:

Crystal Growth and Mounting: A high-quality single crystal of the compound is grown and mounted on a goniometer. libretexts.org

Data Collection: The crystal is irradiated with an X-ray beam, and the diffraction pattern is recorded by a detector. wikipedia.org

Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. oup.com

Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best fit with the experimental data. oup.com

Applications to 3,3,5-Triphenylfuran-2(3H)-one and Analogues

X-ray crystallography has been instrumental in confirming the structures of various furanone derivatives. For instance, the crystal structure of 3-(2-chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one was determined to have orthorhombic (Pna21) symmetry. mdpi.com This analysis revealed the presence of two distinct molecular conformations in the crystal lattice. mdpi.com

In another study, the structure of 2-(2′-oxo-3′,4′,5′-triphenylcyclopent-3′-enyl)-3,4,5-triphenylcyclopenta-2,4-dienone, a complex molecule formed from a triphenylcyclopentadienone precursor, was unequivocally characterized by X-ray crystallography. researchgate.net This provided crucial information about its solid-state conformation. researchgate.net While a specific crystallographic study for 3,3,5-triphenylfuran-2(3H)-one was not found in the provided search results, the techniques applied to its analogues are directly applicable. Computational studies using Density Functional Theory (DFT) have been employed to determine the optimized theoretical structure of 3,3,5-triphenylfuran-2(3H)-one. researchgate.netresearchgate.net These theoretical models can be validated and refined by experimental X-ray crystallographic data.

Table 2: Crystallographic Data for an Isobenzofuranone Analogue

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9351(4) |

| b (Å) | 11.1687(6) |

| c (Å) | 16.1281(9) |

| α (°) | 73.713(5) |

| β (°) | 80.362(5) |

| γ (°) | 72.882(4) |

| Z | 4 |

This table shows crystallographic data for 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, illustrating the type of information obtained from X-ray diffraction analysis. arabjchem.org

Analysis of Crystal Packing and Intermolecular Interactions

For example, in the crystal structure of 3-(2-chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one, π–π stacking interactions are observed, leading to the formation of infinite chains of molecules. mdpi.com In another case, the crystal packing of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one is dominated by strong N—H⋯O and O—H⋯N hydrogen bonds, which, along with weaker C—H⋯O interactions, establish a three-dimensional network. researchgate.net The analysis of these interactions in the crystal structure of 3,3,5-triphenylfuran-2(3H)-one would provide valuable insights into its solid-state behavior and properties. Computational methods, such as topological investigations, can complement experimental data by identifying weak interactions and bonding regions within the molecule. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 3,3,5 Triphenylfuran 2 3h One

Quantum Chemical Methodologies

Quantum chemical methods are fundamental tools for investigating the geometric and electronic structures of molecules. For 3,3,5-Triphenylfuran-2(3H)-one, these computational approaches have been instrumental in optimizing its molecular structure and predicting its properties. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a central method for the computational evaluation of 3,3,5-Triphenylfuran-2(3H)-one. researchgate.netscispace.com This approach is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. DFT calculations have been used to determine the optimized theoretical structure and the corresponding geometrical parameters of the molecule. researchgate.netscispace.com

A common functional used in these studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. researchgate.net For instance, the molecular structure of similar compounds has been optimized using the B3LYP/6-311G+(d,p) level of theory. researchgate.net The results from these calculations, including vibrational frequencies and chemical shifts, are often compared with experimental data to validate the computational model. researchgate.net

Basis Set Selection and Optimization Strategies

The choice of a basis set is a critical aspect of quantum chemical calculations, as it defines the set of functions used to build the molecular orbitals. For studies on 3,3,5-Triphenylfuran-2(3H)-one and related furanone structures, various basis sets have been employed to ensure a reliable description of the electronic structure. researchgate.netscispace.com

Commonly used basis sets include the Pople-style basis sets, such as 6-311++G(d,p). scispace.com The "6-311" indicates a triple-zeta valence basis set, meaning three different-sized functions are used for each valence orbital. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the orbital shapes. uni-rostock.de The selection of a basis set like B3LYP/6-311++G(d,p) has been shown to be effective for investigating the spectral and reactivity properties of similar molecular systems. researchgate.net The optimization process involves finding the geometry that corresponds to the lowest energy on the potential energy surface for the chosen level of theory. icmab.es

Electronic Structure Analysis

The electronic structure of 3,3,5-Triphenylfuran-2(3H)-one dictates its chemical reactivity and physical properties. Computational analyses provide a detailed picture of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.comwuxiapptec.com

For 3,3,5-Triphenylfuran-2(3H)-one, FMO analysis has been performed to understand its electronic properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. youtube.com The HOMO, being the orbital that donates electrons, points to the nucleophilic or basic sites, while the LUMO, which accepts electrons, indicates the electrophilic sites. youtube.comimperial.ac.uk

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -5.5078 | Electron Donor (Nucleophilic Site) |

| LUMO | -1.8307 | Electron Acceptor (Electrophilic Site) |

| HOMO-LUMO Gap | 3.6771 | Indicates Chemical Reactivity and Stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. wolfram.com

In MEP analysis of molecules like 3,3,5-Triphenylfuran-2(3H)-one, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net These maps have been generated for the title compound to identify its reactive regions. researchgate.net For similar systems, MEP maps are calculated at levels of theory such as B3LYP/6-31G(d,p). researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which aligns with the classic Lewis structure concept. uni-muenchen.de This analysis is employed to understand intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule. researchgate.net

Charge Transfer Analyses

Charge transfer analyses are crucial in understanding the electronic properties and intramolecular interactions of a molecule. For 3,3,5-Triphenylfuran-2(3H)-one, methods such as Hirshfeld and Electron-Hole analysis have been utilized to investigate these phenomena. researchgate.netnih.gov These analyses provide insights into how charge is distributed and transferred within the molecule, which is fundamental to understanding its stability and reactivity. nih.gov

| Interaction Type | Description |

|---|---|

| H···H | Represents the contribution of hydrogen-hydrogen contacts to the crystal packing. |

| O···H/H···O | Quantifies the hydrogen bonding interactions involving oxygen and hydrogen atoms. |

| C···H/H···C | Indicates the presence and significance of carbon-hydrogen interactions. |

| C···C | Highlights π-π stacking interactions between aromatic rings. |

Electron-Hole Analysis: This analysis is used to visualize and understand the charge transfer that occurs during an electronic excitation. researchgate.net It provides a clear picture of where the electron density decreases (the "hole") and where it increases (the "electron") upon transition to an excited state. This is particularly useful for characterizing the nature of electronic transitions, such as identifying them as local excitations or charge-transfer excitations. For 3,3,5-Triphenylfuran-2(3H)-one, this analysis helps in understanding its photophysical properties. researchgate.netnih.gov

Topological Analyses of Electron Density

The topology of the electron density provides profound insights into the nature of chemical bonding. Computational studies on 3,3,5-Triphenylfuran-2(3H)-one have employed a suite of topological methods to characterize its bonding environment. researchgate.netresearchgate.net These analyses are performed using specialized software like Multiwfn. researchgate.netresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins and to characterize the chemical bonds. nih.gov The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. The properties at these points, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the energy densities, reveal the nature of the interaction. A positive Laplacian value is indicative of non-covalent interactions, while a negative value signifies a covalent bond. nih.gov For 3,3,5-Triphenylfuran-2(3H)-one, QTAIM analysis is used to identify and characterize the various covalent and non-covalent interactions within the molecule. researchgate.netnih.gov

| QTAIM Parameter | Significance in Analysis |

|---|---|

| Electron Density (ρ(r)) | Indicates the strength of the bond; higher values suggest stronger bonds. |

| Laplacian of Electron Density (∇²ρ(r)) | Distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (non-covalent, ∇²ρ(r) > 0) interactions. |

| Total Energy Density (H(r)) | The sign of H(r) at the BCP can also help to distinguish the nature of interactions, especially for hydrogen bonds. |

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. researchgate.netresearchgate.net It provides a clear mapping of electron pair probability, allowing for the visualization of core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. mdpi.com ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as in covalent bonds and lone pairs. mdpi.com For 3,3,5-Triphenylfuran-2(3H)-one, ELF analysis is used to identify the main bonding regions and delocalized electron systems. researchgate.netresearchgate.net

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another tool used to visualize areas of high electron localization. researchgate.netresearchgate.net It is derived from the kinetic energy density and provides a clear distinction between bonding and non-bonding regions. mdpi.com LOL maps are particularly useful for identifying regions of localized orbital overlap. mdpi.com In computational evaluations of 3,3,5-Triphenylfuran-2(3H)-one, LOL analysis complements ELF in characterizing the electronic structure and bonding patterns. researchgate.netresearchgate.net

Reactivity and Stability Studies

The reactivity and stability of a molecule can be predicted using various descriptors derived from computational chemistry, primarily based on Frontier Molecular Orbital (FMO) theory. researchgate.net For 3,3,5-Triphenylfuran-2(3H)-one, these parameters have been calculated to understand its chemical behavior. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity and stability. researchgate.net

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I+A)/2 | A measure of the energy lowering of a system when it accepts electrons. |

Studies on 3,3,5-Triphenylfuran-2(3H)-one have utilized these descriptors to predict its stability and potential reactive sites, with Natural Bond Orbital (NBO) analysis also being used to identify orbitals that contribute most to the molecule's stabilization energy. researchgate.net

Fukui Function Analysis for Reactive Areas

Fukui function analysis is a key computational tool used to identify the reactive sites within a molecule. researchgate.netnih.gov This analysis helps in distinguishing between atoms that are prone to nucleophilic attack (electron acceptors) and those susceptible to electrophilic attack (electron donors). nih.gov For 3,3,5-Triphenylfuran-2(3H)-one, Fukui analysis is employed to examine the reactive areas of the compound. researchgate.net The simplified Fukui functions, denoted as f⁻ for electrophilic attack and f⁺ for nucleophilic attack, are calculated to pinpoint these specific reactive atoms. nih.govmdpi.com The dual descriptor, calculated as the difference between the nucleophilic and electrophilic Fukui functions (Δf = f⁺ - f⁻), provides a clear distinction between these sites. nih.gov

Chemical Reactivity Descriptors

A range of chemical reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the reactivity of 3,3,5-Triphenylfuran-2(3H)-one. researchgate.net These descriptors provide quantitative measures of the molecule's stability and reactivity. mdpi.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.net

The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher chemical reactivity and lower kinetic stability. semanticscholar.org Studies have shown that these reactivity descriptors for 3,3,5-Triphenylfuran-2(3H)-one vary significantly with the polarity of the solvent, suggesting an energetic adaptation of the molecule to its environment. researchgate.net

| Descriptor | Symbol | Formula |

| Ionization Potential | I | I ≈ -EHOMO |

| Electron Affinity | A | A ≈ -ELUMO |

| Chemical Hardness | η | η = (I - A) / 2 |

| Chemical Softness | S | S = 1 / η |

| Electronegativity | χ | χ = (I + A) / 2 |

| Chemical Potential | μ | μ = -(I + A) / 2 |

| Electrophilicity Index | ω | ω = μ² / (2η) |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational method used to visualize and identify weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule. chemtools.org This analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). chemtools.org The RDG helps to distinguish between covalent bonds and non-covalent interactions by having small, near-zero values in these regions. chemtools.org For 3,3,5-Triphenylfuran-2(3H)-one, topological investigations using tools like Multiwfn 3.8 are employed to conduct NCI analysis, which helps in identifying non-covalent interactions and important bonding regions in the molecule. researchgate.netresearchgate.net These studies are crucial for understanding the molecule's three-dimensional structure and how it interacts with its environment. researchgate.net

Solvation Studies

The effect of solvents on the properties of 3,3,5-Triphenylfuran-2(3H)-one has been a subject of computational investigation, recognizing that furanone derivatives often interact with polar solvents. researchgate.net

Implicit Solvation Models (e.g., IEFPCM)

Implicit solvation models are computational methods that simulate the effect of a solvent without explicitly representing individual solvent molecules. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used method for this purpose. gaussian.com In this model, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. gaussian.com For 3,3,5-Triphenylfuran-2(3H)-one, the IEFPCM model has been utilized to study the influence of different polar solvents on its molecular properties. researchgate.net This approach allows for the calculation of properties in various solvent environments, providing insights into how the molecule behaves in solution. researchgate.netijcce.ac.ir

Effect of Solvent Polarity on Electronic Properties

Solvation studies on 3,3,5-Triphenylfuran-2(3H)-one have demonstrated that solvent polarity has a significant impact on its electronic properties. researchgate.net While the structural stability of the molecule shows negligible geometric distortions across different solvent phases, key electronic parameters are notably affected. researchgate.net

Specifically, the following properties show variation between the gas phase and solvent phases:

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, change with solvent polarity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP, which indicates the reactive sites for electrophilic and nucleophilic attacks, is influenced by the solvent environment. researchgate.net

UV-Vis Spectra: The electronic absorption characteristics are altered by the solvent. researchgate.net

Nonlinear Optical (NLO) Properties: The NLO response of the molecule is also dependent on the solvent. researchgate.net

This indicates that the molecule's reactivity and electronic behavior can be tuned by the choice of solvent. researchgate.net

Nonlinear Optical (NLO) Properties Computation

The nonlinear optical (NLO) properties of 3,3,5-Triphenylfuran-2(3H)-one have been investigated through quantum chemical computations. researchgate.net NLO materials are of interest for their potential applications in technologies like optical communication and data storage. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. researchgate.net

Key NLO parameters that are computationally determined include:

Mean Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

Anisotropy of Polarizability (Δα): The difference in polarizability along different molecular axes.

First Hyperpolarizability (β₀): The primary determinant of second-order NLO activity. researchgate.netcureusjournals.com

These computations are performed to evaluate the potential of 3,3,5-Triphenylfuran-2(3H)-one as an NLO material. researchgate.net The first hyperpolarizability is a particularly crucial parameter, as a large value suggests a strong NLO response. cureusjournals.com

| Property | Symbol |

| Dipole Moment | μtotal |

| Mean Polarizability | α |

| Anisotropy of Polarizability | Δα |

| First Hyperpolarizability | β₀ |

Advanced Applications of Furanone Chemistry in Organic Synthesis and Materials Science Research

Furanones as Building Blocks in Complex Molecule Synthesis

Furanones, and specifically the γ-lactone scaffold, represent a significant class of intermediates in organic synthesis due to their inherent reactivity and the ability to be transformed into a variety of more complex molecular structures. The strategic placement of substituent groups on the furanone ring allows for a diverse range of chemical manipulations, making them valuable starting materials for the synthesis of novel compounds.

Role as Synthetic Intermediates

The furanone core serves as a versatile precursor for the synthesis of various heterocyclic compounds. For instance, derivatives such as 3-arylmethylidenefuran-2(3H)-ones are recognized as important building blocks for creating molecules containing pyrimidine (B1678525) and pyridazine (B1198779) fragments, which are analogous to the nitrogenous bases found in nucleic acids mdpi.com. This highlights the potential of the furanone structure to be a key component in the synthesis of biologically significant molecules.

Research has demonstrated that specific furanone derivatives can be effectively utilized to generate a range of novel compounds. For example, (3Z)-3-((benzo rsc.orgresearchgate.netdioxol-6-yl)methylene)-5-phenylfuran-2(3H)-one has been used as a starting material to react with various electrophilic and nucleophilic reagents, leading to a series of new, biologically active heterocyclic compounds rsc.org. Similarly, 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one has been successfully converted into a variety of azaheterocycles through reactions with nitrogen-based nucleophiles researchgate.net. These examples underscore the role of the furanone scaffold as a crucial intermediate that can be chemically modified to produce a diverse array of complex molecules.

The reactivity of the furanone ring, particularly its susceptibility to nucleophilic attack and its potential for ring-opening and rearrangement reactions, makes it an attractive starting point for the synthesis of other heterocyclic systems. The carbonyl group and the double bond within the furanone structure provide key sites for chemical transformations, allowing for the introduction of new functional groups and the construction of more elaborate molecular frameworks.

Strategic Incorporation into Novel Molecular Architectures

The furanone scaffold can be strategically incorporated into novel molecular architectures through various synthetic transformations, including photochemical rearrangements. Photochemical reactions offer a powerful tool for accessing unique and complex molecular structures that may be difficult to obtain through traditional thermal reactions baranlab.org. The specific substitution pattern on the furanone ring can influence the outcome of these photochemical reactions, leading to the formation of diverse and novel molecular skeletons.

While direct studies on the photochemical rearrangement of 3,3,5-Triphenylfuran-2(3h)-one are not extensively documented, the principles of furanone photochemistry suggest that it could be a substrate for interesting and synthetically useful transformations. Photochemically-allowed sigmatropic rearrangements, for instance, can lead to the formation of intricate polycyclic systems from relatively simple starting materials rsc.org. The phenyl substituents on the 3,3,5-Triphenylfuran-2(3h)-one molecule would be expected to play a significant role in directing the course of such rearrangements, potentially leading to the formation of unique and complex carbocyclic and heterocyclic frameworks.

The ability to transform the furanone core into different ring systems or to use it as a scaffold upon which to build larger, more complex structures is a key aspect of its utility in organic synthesis. The strategic incorporation of the furanone moiety into a synthetic route can provide access to novel molecular architectures with potentially interesting biological or material properties.

Development of New Synthetic Methodologies Leveraging Furanone Scaffolds

The versatility of the furanone scaffold has spurred the development of new synthetic methodologies aimed at both the synthesis of diverse furanone derivatives and the use of these derivatives as platforms for constructing other important molecular structures. These methodologies often focus on efficiency, selectivity, and the ability to introduce a wide range of functional groups.

Recent advancements in synthetic chemistry have led to the development of novel and efficient methods for the synthesis of furanone-related structures. For example, a new method for the synthesis of 3-methyleneisobenzofuran-1(3H)-one and its derivatives has been reported, characterized by readily available starting materials, mild reaction conditions, and high yields sioc-journal.cn. Such methodologies are crucial for expanding the library of available furanone building blocks for further synthetic exploration.

Furthermore, researchers are continuously exploring new ways to utilize the furanone core in the synthesis of other heterocyclic systems. Microwave-assisted organic synthesis has emerged as a green and efficient technique to accelerate reactions involving furanone derivatives. For instance, a microwave-assisted, solvent-free, one-pot reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with amines, urea, and thiourea (B124793) has been developed to produce novel hydroxypyrrolidin-2-one derivatives with potential antitumor and antimicrobial activities ekb.eg. This approach not only enhances reaction rates but also aligns with the principles of green chemistry by reducing waste and avoiding the use of toxic solvents.

The development of such synthetic methods is critical for fully exploiting the potential of the furanone scaffold in both medicinal chemistry and materials science. By creating efficient and versatile synthetic routes to and from furanone derivatives, chemists can access a wider range of molecular diversity and explore the structure-activity relationships of new compounds.

Furanone Derivatives in Materials Science Research

The unique photophysical and electronic properties of certain organic molecules have led to their investigation in the field of materials science. While research specifically on 3,3,5-Triphenylfuran-2(3h)-one in this area is limited, the broader class of furanone derivatives and other structurally related compounds have shown promise as components for advanced materials.

Exploration as Fluorescent Organic Dyes

Fluorescent organic dyes are essential components in a variety of applications, including bio-imaging, sensing, and optoelectronic devices. The fluorescence properties of a molecule are dictated by its chemical structure, particularly the extent of conjugation and the presence of electron-donating and electron-accepting groups.

Further research into the photophysical properties of 3,3,5-Triphenylfuran-2(3h)-one and its derivatives is needed to fully assess their potential as fluorescent organic dyes.

Potential in Designing Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are at the heart of technologies such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties, charge transport capabilities, and light-emitting or light-absorbing characteristics.

Research into furan-substituted thiophene/phenylene co-oligomers has demonstrated their potential for use in organic lasing applications due to their advanced optoelectronic properties rsc.org. These materials exhibit high photoluminescence quantum yields and good charge carrier mobilities, which are critical parameters for efficient optoelectronic devices. The incorporation of the furan (B31954) ring into these conjugated systems plays a crucial role in tuning their electronic and optical properties.

The triphenyl-substituted furanone structure of 3,3,5-Triphenylfuran-2(3h)-one suggests that it could serve as a building block for larger, more complex molecules with potential applications in optoelectronics. The phenyl groups can be functionalized to modulate the electronic properties of the molecule and to control its self-assembly and morphology in the solid state, which are important factors for device performance. While the direct application of 3,3,5-Triphenylfuran-2(3h)-one in this field has yet to be explored, the broader research on furan-containing organic semiconductors indicates that this class of compounds holds promise for the design of new optoelectronic materials researchgate.net.

Investigation in Polymer Chemistry

The incorporation of novel monomers into polymer backbones is a continual pursuit in polymer chemistry to develop materials with tailored properties. In the context of 3,3,5-Triphenylfuran-2(3H)-one, a thorough review of available scientific literature indicates a notable absence of specific research investigating its direct application as a monomer or modifier in polymer synthesis.

While furan-based compounds, in a general sense, have been utilized in the production of polymers, specific studies detailing the polymerization or co-polymerization of 3,3,5-Triphenylfuran-2(3H)-one are not prominently documented. The bulky triphenyl substitution at the 3- and 5-positions may present steric challenges for conventional polymerization techniques, potentially limiting its reactivity as a monomer.

Future research endeavors could potentially explore the synthesis of polymers incorporating this bulky furanone derivative to investigate the influence of its rigid, three-dimensional structure on the resulting polymer's thermal, mechanical, and optical properties. However, at present, there is a clear gap in the literature regarding the investigation of 3,3,5-Triphenylfuran-2(3H)-one in the field of polymer chemistry.

Utility in Sensor Development

The development of chemical sensors is a critical area of research with applications spanning environmental monitoring, medical diagnostics, and industrial process control. Organic molecules with specific functional groups and structural motifs are often employed as the active sensing elements.

A comprehensive search of scientific databases and research articles reveals a lack of specific studies focused on the utility of 3,3,5-Triphenylfuran-2(3H)-one in sensor development. While the furanone scaffold, in general, can be functionalized to interact with specific analytes, there is no available data to suggest that 3,3,5-Triphenylfuran-2(3H)-one has been investigated for its sensing capabilities.

The triphenyl substitution pattern might influence its photophysical properties, which could be a potential avenue for future exploration in the context of fluorescent or colorimetric sensors. However, as of the current body of scientific literature, there are no published research findings or detailed studies on the application of 3,3,5-Triphenylfuran-2(3H)-one in the development of chemical sensors.

Future Perspectives and Emerging Research Avenues for 3,3,5 Triphenylfuran 2 3h One

Exploration of Undiscovered Synthetic Pathways

While established routes to substituted furanones exist, the future of synthesizing 3,3,5-Triphenylfuran-2(3H)-one and its analogs lies in the development of more efficient, atom-economical, and sustainable methodologies. Future research will likely focus on novel catalytic systems and multi-component reactions (MCRs) to streamline its construction.

Key research avenues may include:

Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral derivatives of the furanone core, which could be pivotal for applications in medicinal chemistry.

C-H Activation/Functionalization: Exploring transition-metal-catalyzed C-H activation of the phenyl rings to introduce further complexity and functionality without the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis to enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Photoredox Catalysis: Employing visible-light-mediated reactions to forge key bonds under mild conditions, offering an alternative to traditional thermal methods.

| Potential Synthetic Approach | Description | Anticipated Advantages |

| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials to form the target molecule. | Increased efficiency, reduced waste, rapid library generation. |

| Domino/Cascade Reactions | A sequence of intramolecular reactions triggered by a single event to rapidly build molecular complexity. | High atom economy, stereochemical control, operational simplicity. |

| Biocatalysis | Use of enzymes or whole organisms to catalyze specific steps in the synthesis. | High selectivity (enantio-, regio-, chemo-), mild reaction conditions, environmentally benign. |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For 3,3,5-Triphenylfuran-2(3H)-one, future research should employ a combination of advanced spectroscopic techniques and computational chemistry to elucidate the intricate pathways of its formation and subsequent reactions. For instance, transformations such as oxidative furan (B31954) dearomatization could be explored. mdpi.com

Areas ripe for investigation include:

In Situ Spectroscopy: Utilizing techniques like ReactIR and in situ NMR to monitor reaction progress in real-time, allowing for the identification of transient intermediates and the elucidation of kinetic profiles.

Isotopic Labeling Studies: Employing isotopically labeled starting materials (e.g., with ¹³C or ¹⁸O) to trace the fate of individual atoms throughout a reaction sequence, providing definitive evidence for proposed mechanisms.

Computational Analysis: Using Density Functional Theory (DFT) and other quantum chemical methods to map potential energy surfaces, calculate transition state energies, and validate experimentally proposed mechanisms. researchgate.net

Integration with Machine Learning and AI in Chemical Discovery

Future applications for 3,3,5-Triphenylfuran-2(3H)-one in this domain include: